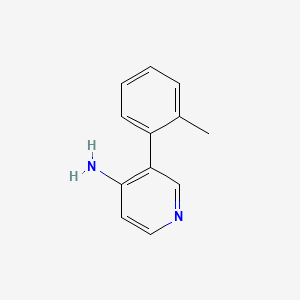

3-(O-tolyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOROWKHACHNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734694 | |

| Record name | 3-(2-Methylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341622-75-0 | |

| Record name | 3-(2-Methylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Heterocyclic Chemistry Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. tandfonline.com Its derivatives are widespread in nature and form the core structure of numerous pharmaceutical agents and agrochemicals. nih.govimist.mabohrium.com The significance of pyridine derivatives stems from their diverse and potent biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov

The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. tandfonline.com This has led to their extensive use not only in medicinal chemistry but also in materials science as components of chemosensors and organic light-emitting diodes (LEDs). tandfonline.com The structural diversity achievable through substitution on the pyridine ring allows chemists to fine-tune the physicochemical and pharmacological properties of these compounds, making them a continuous focus of synthetic exploration. nih.gov

Overview of Arylaminopyridines As Synthetic Targets

Arylaminopyridines are a specific class of pyridine (B92270) derivatives characterized by an amino group linked to an aryl substituent. These structures are important synthetic targets because the arylaminopyridine motif is a key feature in many biologically active molecules. researchgate.net The synthesis of these compounds is a central theme in modern organic chemistry, with researchers constantly developing more efficient and versatile methods, such as multicomponent reactions (MCRs), to construct these frameworks. bohrium.com

The process of designing a synthesis for a target molecule often involves a strategy known as retrosynthetic analysis. libretexts.orgbibliotekanauki.plub.edu This method involves mentally deconstructing the target molecule into simpler precursors, guiding the synthetic plan. libretexts.orgbibliotekanauki.pl For arylaminopyridines, this analysis often focuses on the formation of the crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds that connect the aryl and pyridine moieties.

Unique Structural Features of the 3 O Tolyl Pyridin 4 Amine Scaffold for Academic Inquiry

Direct Functionalization Approaches to Pyridine Ring Systems

Directly modifying a pre-formed pyridine ring offers an atom-economical approach to desired products. However, the inherent electronic nature of the pyridine ring presents unique challenges and opportunities for these transformations.

Electrophilic Aromatic Substitution Strategies on Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is generally challenging due to the electron-deficient nature of the ring, caused by the electronegative nitrogen atom. This deactivation is particularly pronounced at the 2-, 4-, and 6-positions. However, the presence of a strong electron-donating group, such as an amino group at the C-4 position, can activate the ring towards electrophilic attack, primarily at the C-3 and C-5 positions.

While direct Friedel-Crafts alkylation or acylation to install the o-tolyl group is often difficult and can lead to mixtures of products, activating the pyridine ring via N-oxidation can be a useful strategy. Pyridine-N-oxide is more reactive towards EAS than pyridine itself because the oxygen atom can donate electron density into the ring. bhu.ac.in This enhances reactivity at the C-4 position. bhu.ac.in For instance, nitration of pyridine-N-oxide yields the 4-nitro derivative, which can then be deoxygenated. bhu.ac.in While not a direct arylation, this highlights a strategy of ring activation. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the mechanisms and regioselectivity of EAS reactions on pyridine derivatives. researchgate.net

Direct halogenation of 4-aminopyridine (B3432731) (4-AP) is possible, which can then serve as a handle for subsequent cross-coupling reactions. acs.org For example, reactions of 4-AP with halogens like iodine can lead to functionalized pyridines, although these reactions can also result in the formation of complex salts and dimers. acs.org

Nucleophilic Aromatic Substitution Pathways on Halopyridines

Nucleophilic Aromatic Substitution (SNAr) is a highly effective method for introducing nucleophiles, including amines, onto an electron-deficient pyridine ring, especially when a good leaving group (like a halogen) is present at the 2- or 4-position.

A plausible route to this compound via SNAr would involve the synthesis of an intermediate like 4-chloro-3-(o-tolyl)pyridine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the ring nitrogen. This intermediate could then react with an ammonia (B1221849) source, such as aqueous ammonia or a protected amine, under thermal or microwave conditions to displace the chloride and install the 4-amino group. The general mechanism for SNAr on activated aryl halides involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the expulsion of the leaving group to restore aromaticity. libretexts.org

Research has shown that 3-halopyridines can undergo base-catalyzed isomerization to 4-halopyridines, which then rapidly undergo SNAr, providing a pathway to 4-substituted products from more readily available 3-halo precursors. researchgate.net Additionally, studies on 3-halo-4-aminopyridines have revealed interesting intramolecular rearrangement reactions via SNAr pathways, leading to novel heterocyclic structures. nih.govfigshare.comresearchgate.net

C-H Functionalization Methodologies for Pyridine Scaffolds

Direct C-H functionalization represents a state-of-the-art, highly efficient strategy for forming C-C bonds, avoiding the need for pre-halogenation of the pyridine ring. This approach involves the activation of a C-H bond, typically with a transition metal catalyst, followed by coupling with a suitable partner.

For the synthesis of this compound, a direct C-H arylation could theoretically be performed on 4-aminopyridine. The amino group can act as a directing group, guiding the arylation to the ortho C-3 position. Transition metals like palladium, rhodium, and cobalt are commonly used for such transformations. rsc.orgresearchgate.net N-aryl-2-aminopyridines, for example, are known to undergo chelation-assisted C-H functionalization where the pyridyl nitrogen directs the catalyst to the C-H bond of the N-aryl substituent. rsc.org A similar directed strategy could be envisioned for the C3-H arylation of 4-aminopyridine itself or a derivative. Manganese-aminopyridine complexes have also emerged as efficient catalysts for the selective oxidative functionalization of C-H bonds. nih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C and C-N bonds with high precision and functional group tolerance. rsc.org

Suzuki-Miyaura Coupling Protocols for Arylation at Pyridine Ring

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, particularly for creating biaryl structures. mdpi.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

To synthesize this compound, a highly convergent approach is the Suzuki coupling between a 3-halopyridine derivative and an o-tolylboron reagent. The most common strategy involves coupling 3-bromo-4-aminopyridine or 3-chloro-4-aminopyridine with o-tolylboronic acid . The development of specialized ligands, such as bulky dialkylphosphinobiaryls (e.g., RuPhos), has enabled the efficient coupling of heteroaryl halides, even with challenging substrates like aminopyridines, which can inhibit catalyst activity. acs.orgorganic-chemistry.org

The reaction conditions are critical for success and have been extensively optimized. A typical system includes a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand, a base such as K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 3-Bromo-4-aminopyridine | o-Tolylboronic acid | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol (B145695) | 85 | High | acs.org |

| 4-Chlorobenzonitrile | 2-Methoxybenzeneboronic acid | Pd(OAc)₂, Ligand 4m | K₂CO₃ | 1,4-Dioxane | 80 | 92 | rsc.org |

| m-Bromo-xylene | 2-Methoxyphenylboronic acid | Pd(OAc)₂, Ligand 4m | K₂CO₃ | 1,4-Dioxane | 80 | High | rsc.org |

This table presents representative examples of Suzuki-Miyaura couplings on related pyridine and aryl halide systems, illustrating typical conditions. The synthesis of the target compound would follow similar protocols.

Buchwald-Hartwig Amination Techniques for Nitrogen Installation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines, catalyzed by palladium. researchgate.netwikipedia.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and mild conditions. wikipedia.org

An alternative route to this compound using this methodology would start with a pre-arylated pyridine. The synthesis would first involve creating a 3-(o-tolyl)pyridine bearing a leaving group, such as bromine or chlorine, at the 4-position (e.g., 4-chloro-3-(o-tolyl)pyridine ). This intermediate would then be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions, to furnish the final product.

The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand. nih.gov Early systems used bidentate phosphine ligands like BINAP and DPPF. wikipedia.org More advanced, sterically hindered alkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) have since been developed, allowing for the amination of a wider range of aryl chlorides and bromides under milder conditions with lower catalyst loadings. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 7-Bromo-2,3-dimethylbenzo[b]thiophene | 3-Aminopyridine | Pd(OAc)₂, rac-BINAP | Cs₂CO₃ | Toluene | 100 | - | ipb.pt |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂, Imidazo[1,2-a]pyridine Ligand | K₃PO₄ | 1,4-Dioxane | 100 | - | rsc.org |

| Aryl Halide | Primary Amine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 70-100 | High | wikipedia.org |

This table shows examples of Buchwald-Hartwig aminations on various systems, demonstrating the general conditions applicable for the synthesis of the target compound from a 4-halo-3-(o-tolyl)pyridine intermediate.

Negishi and Stille Coupling Applications in Arylpyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both Negishi and Stille couplings are effectively employed in the synthesis of 3-arylpyridines.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgresearchgate.net For the synthesis of arylpyridines, a pyridylzinc halide can be coupled with an aryl halide. orgsyn.org The required pyridylzinc reagents can be prepared through transmetalation from pyridyllithium compounds or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org Recent advancements have demonstrated that photochemically enhanced Negishi cross-coupling can be a key step in the synthesis of α-heteroaryl-α-amino acids. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. mdpi.comorganic-chemistry.org It is a versatile reaction for creating C-C bonds with few limitations on the participating organic groups. organic-chemistry.org Specifically, 3- and 4-stannylpyridines can be effectively coupled with aryl bromides and iodides. psu.edu For instance, 3-trimethylstannylpyridine has been coupled with various bromopyridines to produce bipyridine derivatives. psu.edu While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. mdpi.comorganic-chemistry.org

Table 1: Comparison of Negishi and Stille Coupling for Arylpyridine Synthesis

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc | Organotin |

| Catalyst | Palladium or Nickel | Palladium |

| Advantages | High yield, mild conditions, good functional group tolerance orgsyn.orgresearchgate.net | Versatile, few limitations on R-groups organic-chemistry.org |

| Disadvantages | Preparation of organozinc reagents can be complex | Toxicity of organotin compounds mdpi.comorganic-chemistry.org |

| Example Application | Synthesis of bipyridines from pyridylzinc halides and pyridyl halides orgsyn.org | Synthesis of 3-arylpyridines from 3-stannylpyridines and aryl halides psu.edu |

Copper-Catalyzed Amination Routes

Copper-catalyzed amination reactions, a variation of the Ullmann condensation, are crucial for introducing the amino group onto the pyridine ring, particularly at the C-4 position. These methods are often more economical than palladium-catalyzed systems. rsc.org

Research has shown that copper(I) catalyzed amination of halopyridines using aqueous ammonia can proceed under mild conditions, proving effective for the synthesis of various aminopyridine derivatives. researchgate.netrsc.org For instance, the amination of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields and selectivity at the C-5 position using a copper-catalyzed reaction promoted by ethylene (B1197577) glycol. rsc.org This selectivity is significant as it allows for the functionalization of specific positions on the pyridine ring even in the presence of other reactive groups like unprotected amino or hydroxyl groups. rsc.org The choice of ligand is also important, with ligands like diphenyl pyrrolidine-2-phosphonate showing effectiveness in copper-catalyzed arylations of amines. acs.org

Table 2: Examples of Copper-Catalyzed Amination for Pyridine Synthesis

| Substrate | Amine Source | Catalyst System | Conditions | Product | Yield | Reference |

| 2-Amino-5-iodopyridine | Morpholine | CuI / Ethylene Glycol | 100 °C, 16 h | 2-Amino-5-morpholinopyridine | 92% | rsc.org |

| 2-Hydroxy-5-iodopyridine | Aqueous Ammonia | CuI / L-proline | 80 °C, 24 h | 5-Amino-2-hydroxypyridine | 85% | rsc.org |

| 2-Bromopyridine | Aqueous Ammonia | CuI / Unsymmetrical ligand B | 100 °C, 16 h | 2-Aminopyridine (B139424) | 85% | researchgate.net |

Cyclization and Ring-Forming Reactions for Pyridine Core Construction

The construction of the pyridine ring itself is a fundamental aspect of synthesizing complex molecules like this compound. Various cyclization strategies are employed to build the heterocyclic core from simpler, often acyclic, precursors.

Condensation Reactions Involving Pyridine Precursors

Condensation reactions are a classic and widely used approach for pyridine synthesis. baranlab.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with an ammonia source. baranlab.orgrsc.org

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.orgacsgcipr.org Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org Another significant method is the Bohlmann-Rahtz pyridine synthesis , which generates the aromatic pyridine directly through a cyclocondensation process. acsgcipr.orgcore.ac.uk This method has been adapted for one-pot, three-component syntheses of polysubstituted pyridines by combining a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk

Cascade Reactions Leading to Substituted Pyridines

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules by combining multiple transformations in a single synthetic operation without isolating intermediates. nih.gov This approach is highly atom-economical and can rapidly build molecular complexity.

A notable example is a copper-catalyzed cascade reaction for preparing highly substituted pyridines. nih.govscispace.com This process involves the cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, which leads to a 3-azatriene intermediate. This intermediate then undergoes an electrocyclization and subsequent air oxidation to afford the pyridine product in good yields. nih.govscispace.com Another strategy involves a borane-catalyzed hydroboration/hydrogenation cascade for the reduction of pyridines to piperidines, which demonstrates the potential for cascade processes in modifying the pyridine core. sci-hub.se

Multi-component Reactions for Accessing this compound Structures

Multi-component reactions (MCRs) are a powerful class of reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. bohrium.comtcichemicals.com MCRs are highly efficient and are increasingly used for the synthesis of diverse heterocyclic libraries. bohrium.com

For pyridine synthesis, MCRs can be categorized as three-component or four-component reactions. bohrium.com A one-pot, three-component cyclocondensation, which is a modification of the Bohlmann-Rahtz reaction, can produce polysubstituted pyridines. core.ac.uk Another example is a three-component synthesis of 5,6-dialkyl-4-aryl-2-aminopyridine-3-carbonitriles. researchgate.net The development of novel catalysts, including biopolymer-based catalysts, has further expanded the scope and efficiency of MCRs for synthesizing substituted pyridines. bohrium.com

Precursor-Based Synthesis and Derivatization

The synthesis of this compound can also be approached by starting with a pre-formed, suitably functionalized pyridine ring and then introducing the necessary substituents. This often involves the synthesis of a stable precursor that can be later converted to the final product.

For instance, a common precursor for related compounds is 3-(tributylstannyl)pyridin-4-amine, which can be prepared from 3-iodopyridin-4-amine. biorxiv.org This stannylated precursor is stable and can participate in cross-coupling reactions to introduce the o-tolyl group. biorxiv.org

Derivatization of the amino group is another key strategy. The amino group on the pyridine ring can be modified through various reactions. For example, derivatization of aliphatic amines with reagents like DMQC-OSu has been studied to maximize yields for analytical purposes, and similar principles can be applied to the amino group of aminopyridines. sigmaaldrich.com Furthermore, the synthesis of more complex structures can be achieved by reacting precursor compounds with various nucleophiles. For example, reactions of a precursor with aromatic and heterocyclic amines can produce a range of condensed compounds with potential biological activities. researchgate.net

Synthesis from Nitro-Precursors via Reduction

A common and effective strategy for synthesizing 4-aminopyridine derivatives involves the reduction of a corresponding 4-nitropyridine (B72724) precursor. This two-step approach typically begins with a cross-coupling reaction to introduce the o-tolyl group at the 3-position of a nitropyridine ring, followed by the reduction of the nitro group to an amine.

The initial Suzuki-Miyaura cross-coupling of a 3-halo-4-nitropyridine with o-tolylboronic acid is a widely used method for forming the crucial C-C bond. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis. nih.gov Various reducing agents can be employed for this purpose, with common choices including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally a clean and high-yielding method.

Metal-Mediated Reductions: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. unimi.it For instance, zinc powder in acetic acid can efficiently reduce 4-nitro-3-arylpyridines to the corresponding 4-aminopyridines. unimi.it

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or trichlorosilane, can also be used for this transformation. jsynthchem.comgoogle.com Sodium dithionite (B78146) (Na₂S₂O₄) is another mild reagent capable of selectively reducing nitro groups. nih.gov

The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

Transformations from Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates for the synthesis of substituted pyridines, including 3-aryl-4-aminopyridines. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions.

One approach involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine, which can then be further manipulated. rsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, a precursor that can be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.org This strategy highlights the potential of N-oxides in creating functionalized aminopyridines.

Another strategy involves the reaction of pyridine N-oxides with isocyanides. nih.gov This method can lead to the formation of 2-aminopyridines, demonstrating the utility of N-oxides in introducing amino functionalities at various positions on the pyridine ring. nih.gov While not a direct route to 4-aminopyridines, these transformations showcase the reactivity of N-oxide intermediates. Furthermore, skeletal editing of substituted pyridine N-oxides has been shown to produce a variety of functionalized pyridines. chinesechemsoc.org

Utilization of Pyridine Carboxamides as Intermediates

Pyridine carboxamides are valuable precursors for the synthesis of aminopyridines through rearrangement reactions, most notably the Hofmann rearrangement. This method allows for the conversion of a carboxamide group into a primary amine.

The process typically involves treating a pyridine-4-carboxamide with a halogen (e.g., bromine) in a basic solution. This initiates a rearrangement where the amide is converted to an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. This method has been successfully applied to the synthesis of 4-aminopyridine from isonicotinamide. google.com

For the synthesis of this compound, this would entail the preparation of 3-(o-tolyl)pyridine-4-carboxamide as a key intermediate. This intermediate can be synthesized through various methods, including the hydrolysis of a corresponding nitrile. google.com The subsequent Hofmann rearrangement provides a direct route to the desired 3-aryl-4-aminopyridine.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and success of the synthetic routes to this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Regioselectivity and Efficiency

In Suzuki-Miyaura cross-coupling reactions, the solvent system is critical for success, especially in flow chemistry processes. vapourtec.com A combination of ethanol, water, and dimethoxyethane (DME) has been found to be effective. vapourtec.com The use of aqueous media can also be beneficial, and in some cases, reactions can proceed efficiently even in a solvent-free environment. researchgate.net For the synthesis of 2-arylimidazo[1,2-a]pyridines, a mixture of water and ethanol was found to give remarkable enhancement in yield compared to using either solvent alone. royalsocietypublishing.org

| Reaction | Solvent System | Observation |

| Nucleophilic Aromatic Substitution | Dichloromethane (B109758) (DCM) vs. Dimethyl Sulfoxide (DMSO) | Regioselectivity can be switched by altering the solvent's hydrogen-bond accepting ability. researchgate.net |

| Suzuki-Miyaura Coupling (Flow) | Ethanol/Water/Dimethoxyethane (DME) | Critical for the success of the flow chemistry process. vapourtec.com |

| Suzuki-Miyaura Coupling | Aqueous media | Can be sufficient for the reaction to proceed. researchgate.net |

| Imidazo[1,2-a]pyridine Synthesis | Water/Ethanol (1:1 v/v) | Remarkable enhancement in yield. royalsocietypublishing.org |

Catalyst Selection and Ligand Design in Transition Metal Catalysis

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the synthesis of 3-arylpyridines. libretexts.org The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers.

Palladium catalysts are the most widely used for Suzuki coupling. libretexts.org The active catalyst typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a ligand. libretexts.org Electron-rich and sterically bulky phosphine ligands are often employed to enhance the catalyst's reactivity and stability. libretexts.org For instance, in the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been identified as an effective catalyst. cdnsciencepub.comclaremont.edu Nickel catalysts have also emerged as a viable alternative, showing reactivity with less reactive electrophiles. libretexts.org

Ligand design plays a pivotal role in fine-tuning the electronic and steric properties of the catalyst, thereby controlling its activity and selectivity. acs.org Pincer ligands, which are tridentate ligands, offer a combination of stability and variability that is advantageous in catalysis. acs.org The modular synthesis of these ligands allows for systematic variation of their properties. acs.org In some cases, ligand-free palladium-catalyzed reactions in aqueous phases have been developed, offering a more environmentally benign approach. researchgate.net

| Catalyst System | Application | Key Features |

| Palladium Acetate (B1210297) with Phosphine Ligands | Suzuki-Miyaura Coupling | Widely used, enhanced reactivity with electron-rich and bulky ligands. libretexts.org |

| Pd(dppf)Cl₂ | Synthesis of 2-arylpyridines | Effective catalyst for this transformation. cdnsciencepub.comclaremont.edu |

| Nickel Catalysts | Suzuki-Miyaura Coupling | Reactive with inert electrophiles. libretexts.org |

| Pincer Ligands | Transition Metal Catalysis | Offer stability and tunability. acs.org |

| Ligand-Free Palladium Acetate | Suzuki-Miyaura Coupling in Aqueous Media | Environmentally benign, high yields. researchgate.net |

Purification Techniques and Isolation of Target Compounds

The isolation and purification of this compound and its analogues are critical steps in their synthesis to remove unreacted starting materials, catalysts, and byproducts. The basic nature of the pyridine nitrogen and the primary amino group often necessitates specific purification strategies. Common techniques employed include column chromatography, recrystallization, and various extraction methods tailored to the physicochemical properties of these aminopyridine derivatives.

Column Chromatography

Column chromatography is the most frequently utilized method for the purification of 3-arylpyridin-4-amines and related heterocyclic structures. vulcanchem.comreading.ac.uk Silica (B1680970) gel is the standard stationary phase, chosen for its ability to separate compounds based on polarity. The selection of the mobile phase (eluent) is crucial for achieving effective separation.

Typically, a gradient elution system is employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. This allows for the sequential elution of compounds with increasing polarity. Common solvent systems include mixtures of hexanes and ethyl acetate (EtOAc) or dichloromethane (DCM) and methanol (B129727) (MeOH). rsc.org For instance, the purification of a 3-(p-tolyl)pyridin-4-amine (B567703) derivative involved silica gel column chromatography with a hexane (B92381):EtOAc gradient. In the synthesis of related pyrrolopyridin-4-amines, purification was achieved using silica gel with eluent systems such as n-hexane/EtOAc (9:1) and EtOAc/n-hexane (9.5:0.5). nih.govmdpi.com The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com

Table 1: Examples of Chromatographic Purification for Pyridin-4-amine Analogues

| Compound/Analogue Type | Chromatographic Method | Eluent System | Yield/Purity | Reference |

|---|---|---|---|---|

| 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Silica-gel column chromatography | n-hexane/EtOAc, 9:1 | 75% | nih.gov |

| 1,2,4-triazine-4-amine derivative | Gradient flash chromatography (SiO₂) | EtOAc in isohexane, 5% to 20% | 95% | google.com |

| N-Benzyl-N-methyl-2-phenyl-1H-pyrrolo-[2,3-b]pyridin-4-amine | Silica-gel column chromatography | EtOAc/n-hexane, 9.5:0.5 | 35% | mdpi.com |

| N-methyl-4-(o-tolyl)piperidin-3-amine analogue | CombiFlash chromatography | DCM:MeOH, 100:1 to 100:15 | 85% | rsc.org |

| 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine | Silica gel chromatography | Ethyl acetate/hexane gradients | - |

Recrystallization

Recrystallization is a powerful technique used to obtain high-purity crystalline solids. This method is particularly effective for final purification after initial separation by chromatography. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridin-4-amine analogues, solvent mixtures such as ethanol/water are often effective. In one instance, 1,3-di(4-pyridyl)-2-(o-tolyl)propane, an analogue, was purified by recrystallization from hexane to yield colorless needles. google.com

Extraction Techniques

Liquid-liquid extraction, particularly acid-base extraction, is a valuable method for separating basic compounds like this compound from non-basic impurities. The amine can be selectively protonated by washing the organic layer with a dilute aqueous acid solution (e.g., HCl). rochester.edu The resulting ammonium (B1175870) salt becomes water-soluble and partitions into the aqueous phase, leaving neutral or acidic impurities in the organic layer. rochester.edu Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent. mdpi.comgoogle.com

A specialized purification technique involves the use of trichloroacetic acid (TCA). beilstein-journals.org TCA triggers the precipitation of amines from an organic solution through the formation of an amine-TCA salt. After separating the salt by filtration, the pure free amine can be recovered by gentle heating, which causes the TCA to decompose into volatile byproducts (CO₂ and chloroform), eliminating the need for a separate neutralization and extraction step. beilstein-journals.org

Ion-Exchange and Solid-Phase Extraction (SPE)

For more targeted purification, ion-exchange chromatography or solid-phase extraction (SPE) using a "catch-and-release" mechanism can be employed. vulcanchem.comnih.gov In this approach, a reaction mixture containing the basic target compound is passed through a column packed with an acidic solid support, such as a sulfonic acid resin (e.g., MP-TsOH). biotage.co.jp The basic amine is retained ("caught") by the resin via an acid-base interaction, while neutral impurities are washed away with a suitable organic solvent like DCM or methanol. biotage.co.jp The purified amine is then "released" from the column by eluting with a basic solution, commonly 2 M ammonia in methanol. biotage.co.jp This method is efficient for purifying compounds with basic functional groups and can be adapted for large-scale preparations. nih.gov

Table 2: Summary of Non-Chromatographic Purification Strategies

| Method | Reagents/Solvents | Principle | Reference |

|---|---|---|---|

| Recrystallization | Ethanol/water; Hexane | Differential solubility at varying temperatures to form high-purity crystals. | google.com |

| Acid-Base Extraction | Dilute HCl (acid wash), NaOH (basification) | Protonation of the basic amine to form a water-soluble salt, separating it from non-basic impurities. | rochester.edugoogle.com |

| TCA Precipitation | Trichloroacetic acid (TCA), gentle heating | Amine salt precipitation followed by thermal decomposition of the acid to release the free amine. | beilstein-journals.org |

| Ion-Exchange (SPE) | MP-TsOH resin (catch), 2M NH₃ in MeOH (release) | Selective retention of the basic amine on an acidic solid support, followed by elution with a basic solution. | biotage.co.jp |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound is a primary site for electrophilic attack, including protonation, alkylation, and acylation. Its reactivity is modulated by the electronic effects of the substituents on the pyridine ring.

Protonation and Basicity Studies

The basicity of aminopyridines is a well-studied phenomenon, with the position of the amino group significantly influencing the pKa of the pyridine nitrogen. In the case of 4-aminopyridine, the exocyclic amino group enhances the basicity of the ring nitrogen through resonance, making it a stronger base than pyridine itself. The pKa of 4-aminopyridine is approximately 9.17, compared to 5.2 for pyridine. quora.com The electron-donating +R (resonance) effect of the amino group at the 4-position increases the electron density on the ring nitrogen, making its lone pair more available for protonation. quora.com

Table 1: Comparison of pKa Values for Pyridine and Aminopyridines

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.2 | quora.com |

| 2-Aminopyridine | 6.86 | quora.com |

| 3-Aminopyridine | 6.0 | quora.com |

| 4-Aminopyridine | 9.17 | quora.com |

This table illustrates the significant increase in basicity for 4-aminopyridine due to the resonance effect of the amino group.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyridine nitrogen of this compound allows it to act as a nucleophile in reactions with alkylating and acylating agents.

N-Alkylation: The reaction of pyridines with alkyl halides is a common method for the synthesis of N-alkylpyridinium salts. organic-chemistry.org In the case of this compound, alkylation is expected to occur preferentially at the more nucleophilic pyridine nitrogen rather than the exocyclic amino group, especially under neutral or slightly acidic conditions. The resulting N-alkylated product would be a quaternary ammonium salt. The general reaction involves the attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide.

N-Acylation: Similarly, the pyridine nitrogen can be acylated by reacting with acyl chlorides or anhydrides. This reaction is often catalyzed by a non-nucleophilic base to neutralize the acid generated. The product of N-acylation is an N-acylpyridinium salt, which can be a useful intermediate in further synthetic transformations. In related aminopyridine systems, acylation has been shown to occur at the ring nitrogen. uq.edu.au

Reactivity of the Amine Functionality

The exocyclic amino group at the 4-position of the pyridine ring is a key site for various chemical modifications, including acylation and sulfonylation.

Acylation and Sulfonylation of the Amino Group

Acylation: The primary amino group of this compound can be readily acylated to form the corresponding amide derivative. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to scavenge the acidic byproduct. niscpr.res.in The acylation of the exocyclic amino group is a common transformation for aminopyridines and is often chemoselective, favoring reaction at the amino group over the less nucleophilic pyridine nitrogen, particularly when the reaction is carried out under basic conditions. researchgate.net Studies on the acylation of aminopyridines with various anhydrides have demonstrated the selective formation of N-acylamino derivatives. researchgate.net

Sulfonylation: The amino group can also undergo sulfonylation upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction yields the corresponding sulfonamide. The sulfonylation of 3-aminopyridines has been reported to proceed via diazotization followed by substitution with a sulfonyl group. researchgate.net Direct sulfonylation of the amino group in 4-aminopyridine derivatives has also been achieved.

Table 2: General Conditions for Acylation and Sulfonylation of Amines

| Reaction | Reagent | Solvent | General Conditions |

| Acylation | Acyl Chloride or Anhydride | Dichloromethane, THF | Room temperature, often with a base (e.g., pyridine, triethylamine) |

| Sulfonylation | Sulfonyl Chloride | Pyridine, Dichloromethane | 0 °C to room temperature, with a base |

This table provides a general overview of typical reaction conditions for the derivatization of amino groups.

Reactions Involving Nitrogen Lone Pair Electrons

The lone pair of electrons on the exocyclic nitrogen atom makes the amino group nucleophilic. Besides acylation and sulfonylation, this nucleophilicity allows for other transformations. For instance, the amino group can participate in the formation of Schiff bases through condensation with aldehydes or ketones. It can also be involved in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides.

Reactivity of the O-Tolyl Moiety

The o-tolyl group, being an alkyl-substituted benzene (B151609) ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. wikipedia.org This means that electrophiles will preferentially attack the positions ortho and para to the methyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also relevant for modifying the o-tolyl moiety, for instance, by introducing other aryl or alkyl groups if a suitable leaving group is present on the tolyl ring. uwindsor.caacs.org

Functionalization of the Methyl Group (e.g., Oxidation)

The methyl group of the o-tolyl moiety represents a site for potential functionalization, most commonly through oxidation or radical reactions. While direct oxidation of the methyl group in this compound is not explicitly described, studies on similar tolyl-containing compounds demonstrate the feasibility of such transformations. For example, the methyl groups on 2-(4'-tolyl)pyridine (tpy) units in iridium complexes have been targeted for bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, although this led to aromatic bromination instead. acs.org In other systems, the methyl group of o-tolyl aryl amines has been implicated in rearrangement reactions under basic conditions. mdpi.com

Regioselective Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several positions for functionalization, and achieving regioselectivity is a key challenge. The amino group at the 4-position and the o-tolyl group at the 3-position significantly influence the reactivity of the pyridine ring.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. wikipedia.orgbaranlab.org The amino group in this compound can potentially act as a DMG. In pyridine systems, a DMG is generally required for lithiation to occur and to control the regioselectivity. uwindsor.caharvard.edu The general principle involves the coordination of the lithium reagent to the heteroatom of the DMG, leading to deprotonation at the nearest ortho position. wikipedia.org For a 4-aminopyridine, this would direct metalation to the C-3 or C-5 position. Given that the C-3 position is already substituted, functionalization would be expected at the C-5 position. However, the presence of the bulky o-tolyl group at C-3 could sterically hinder this approach.

Selective Halogenation and Subsequent Cross-Coupling

Selective halogenation of the pyridine ring, followed by transition-metal-catalyzed cross-coupling reactions, is a versatile method for introducing a wide range of substituents. acs.orgnih.gov The regioselectivity of halogenation on the pyridine ring of this compound would be influenced by the electronic effects of the existing substituents. The amino group is a strong activating group, while the o-tolyl group is also activating. In related 4-aminopyridine systems, reactions can sometimes lead to rearrangements. nih.gov

Once a halogen is introduced onto the pyridine ring, Suzuki-Miyaura cross-coupling is a widely used method to form new carbon-carbon bonds. mdpi.commdpi.com This reaction typically employs a palladium catalyst to couple the halogenated pyridine with an organoboron compound. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.com

Generation of Complex Molecular Architectures from this compound

The structural framework of this compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly fused heterocyclic systems. baranlab.orgacs.orgsmolecule.com

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic compounds are prevalent in medicinal chemistry and materials science. openmedicinalchemistryjournal.comias.ac.in The amine and pyridine nitrogen of this compound are key functional groups for constructing fused rings. For instance, the amino group can react with various reagents to build an adjacent ring. One common strategy involves the reaction of an amino-heterocycle with bifunctional reagents to form a new fused ring system. researchgate.net For example, the synthesis of 3H-imidazo[4,5-b]pyridines has been achieved from 5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile. acs.org While this is a different starting material, the principle of using an amino-substituted heterocycle to build a fused imidazole (B134444) ring is relevant.

Another approach involves cycloaddition reactions. For example, heteroaromatic N-ylides, which can be generated in situ, react with electron-deficient olefins in [3+2] cycloaddition reactions to form fused polycyclic systems. mdpi.com The pyridine nitrogen in a derivative of this compound could potentially be converted into an N-ylide to participate in such reactions.

The table below summarizes the types of reactions and potential products starting from this compound and its derivatives.

| Starting Material | Reagent/Reaction Type | Potential Product |

| This compound | Electrophilic Aromatic Substitution | Substituted phenyl ring |

| This compound | Oxidation | Functionalized methyl group |

| This compound | Directed Ortho-Metallation | Functionalization at C-5 of pyridine |

| This compound | Halogenation | Halogenated pyridine ring |

| Halogenated this compound | Suzuki-Miyaura Cross-Coupling | Aryl/alkyl substituted pyridine |

| This compound | Annulation/Cyclocondensation | Fused heterocyclic systems |

Preparation of Conjugated Systems and Polymers

The aminopyridine framework, particularly with additional aryl substitution, represents a versatile building block for the synthesis of advanced materials. The combination of the electron-rich amino group and the π-deficient pyridine ring imparts unique electronic characteristics suitable for the construction of conjugated systems and polymers. While specific literature on the polymerization of this compound is not extensively detailed, established synthetic methodologies for related aminopyridine derivatives provide clear pathways for its potential use in materials science. These methods primarily include electropolymerization and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net

Electropolymerization is a common technique for synthesizing conductive polymers directly on an electrode surface. Studies on unsubstituted 2-aminopyridine have shown that it can be polymerized via potential cycling or galvanostatic methods. researchgate.netdigitalxplore.org The polymerization is believed to proceed through the formation of radical cations, leading to a "head-to-tail" coupling of the monomer units. researchgate.net This process creates a polymer backbone with a conjugated π-system, essential for charge transport. For this compound, a similar electrochemical approach could be employed, potentially leading to a novel conductive polymer whose properties are modulated by the presence of the o-tolyl group.

Another powerful strategy for constructing well-defined conjugated polymers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netwikipedia.org These reactions are cornerstones of modern polymer chemistry, allowing for the precise assembly of alternating donor-acceptor copolymers. mdpi.com

A plausible synthetic route could involve:

Suzuki-Miyaura Coupling: A dihalogenated derivative of this compound could be reacted with an aromatic diboronic acid, or conversely, a diboronic acid derivative of the monomer could be coupled with a dihaloarene. For instance, the coupling of a brominated pyridine with an arylboronic acid is a well-established transformation. researchgate.net

Buchwald-Hartwig Amination: The amine functionality of this compound can be directly utilized in a step-growth polymerization with a di- or polyhalogenated aromatic monomer. This C-N bond-forming reaction is highly efficient for creating aryl amine linkages within a polymer backbone. wikipedia.orggoogle.comprinceton.edu

These cross-coupling polycondensation methods offer significant control over the polymer's molecular weight, regioregularity, and electronic properties, opening avenues for creating tailored materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). d-nb.info

Table 1: Representative Conditions for Electropolymerization of Aminopyridine Monomers

| Monomer | Method | Electrolyte/Solvent | Key Parameters | Resulting Polymer Structure | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Cyclic Voltammetry | 0.8 M 2-aminopyridine, 0.1 M NaOH, 0.01 M Sodium Benzosulfonate | Potential range: 0 to 1.10 V vs. SCE | Poly-2-aminopyridine (head-to-tail) | researchgate.net |

| 2-Aminopyridine | Galvanostatic | 0.1 N 2-Aminopyridine, 0.5 N HCl | Current Density: 2mA/cm² | Conductive Poly(2-AP) film on ITO electrode | digitalxplore.org |

**3.6. Mechanism-Based Studies of Reactions Involving O-Tolylaminopyridines

Detailed mechanistic studies have elucidated the complex reactivity of o-tolyl aryl amines, a class of compounds structurally related to this compound, particularly in rearrangement reactions. Research on the reaction of o-tolyl aryl amines with the Grubbs-Stoltz reagent system (Et₃SiH/KOtBu) has revealed competing radical and anionic pathways, the prevalence of which depends on the nature of the amine substrate (secondary vs. tertiary).

For secondary o-tolyl aryl amines, which are direct analogues of this compound where the amine nitrogen is part of the reacting system, the reaction proceeds through a distinct radical-mediated mechanism. The process is initiated by the deprotonation of the N-H bond by the strong base (KOtBu) to form an amide salt. Subsequently, a triethylsilyl radical (Et₃Si•), generated from the silane, abstracts a hydrogen atom from the o-tolyl methyl group. This step forms a key benzyl (B1604629) radical intermediate. This radical then undergoes a 6-aryl cyclization, attacking the adjacent aryl ring, which ultimately leads to the formation of dihydroacridine products after rearomatization.

In contrast, tertiary o-tolyl aryl amines exhibit dual reactivity. They can participate in the same radical pathway to yield dihydroacridines. However, they can also undergo an anionic rearrangement known as the Truce-Smiles rearrangement. In this pathway, the benzyl radical formed can be reduced by a single electron transfer (SET) to a benzyl anion. Alternatively, the benzyl anion can be formed by direct deprotonation of the tolyl methyl group. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the other aryl ring in a 5-exo-trig cyclization, characteristic of the Truce-Smiles rearrangement, to yield o-aminodiarylmethane products.

This mechanistic dichotomy highlights the subtle electronic and structural factors that govern the reactivity of o-tolylaminopyridines and related compounds, offering a predictive framework for their synthetic transformations.

Table 2: Mechanistic Pathways in the Rearrangement of O-Tolyl Aryl Amines

| Amine Type | Reagent System | Proposed Mechanism | Key Intermediate(s) | Major Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Secondary | Et₃SiH / KOtBu | Radical Rearrangement | Amide salt, Benzyl radical | Dihydroacridines | |

| Tertiary | Et₃SiH / KOtBu | Radical Rearrangement | Benzyl radical | Dihydroacridines | |

| Tertiary | Et₃SiH / KOtBu | Anionic (Truce-Smiles) Rearrangement | Benzyl anion, Meisenheimer-type adduct | o-Aminodiarylmethanes |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required to completely assign the proton and carbon signals of 3-(O-tolyl)pyridin-4-amine.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the o-tolyl group, the amine group, and the methyl group.

The analysis of a closely related analogue, N-(o-tolyl)pyridin-2-amine , provides insight into the expected chemical shifts. rsc.org In this analogue, the signals for the tolyl and pyridine protons appear in the aromatic region, typically between δ 6.5 and 8.2 ppm. rsc.org The methyl protons of the tolyl group characteristically appear as a singlet further upfield. rsc.org

For this compound, one would anticipate:

Pyridine Protons: Three signals in the aromatic region. The proton at C2 would likely be a singlet or a narrow doublet, while the protons at C5 and C6 would show characteristic doublet or doublet of doublets splitting patterns due to their coupling.

Tolyl Protons: Four signals in the aromatic region, exhibiting complex splitting patterns (multiplets) due to their proximity and coupling to each other.

Amine Proton (NH₂): A broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Methyl Protons (CH₃): A sharp singlet, typically appearing in the δ 2.1–2.3 ppm range. nih.gov

Table 1: Representative ¹H NMR Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine Data obtained in CDCl₃ at 500 MHz. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment (Proposed) |

|---|---|---|---|

| 8.17 | d | 5.7 | Pyridine H |

| 7.52 – 7.34 | m | - | Aromatic H |

| 7.30 – 7.14 | m | - | Aromatic H |

| 7.07 | t | 7.4 | Aromatic H |

| 6.75 – 6.58 | m | - | Aromatic H |

| 6.34 | s | - | NH |

| 2.28 | s | - | CH₃ |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. Since this compound possesses 12 chemically non-equivalent carbon atoms, its proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals.

The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons typically resonate in the δ 110–160 ppm range. rsc.org The carbon atom attached to the nitrogen (C4) would be significantly deshielded, as would the carbons of the pyridine ring. The methyl carbon of the o-tolyl group is expected to appear at a much higher field, typically around δ 17–21 ppm. rsc.orgwhiterose.ac.uk

Experimental data for N-(o-tolyl)pyridin-2-amine shows a total of 12 signals, consistent with its structure, including the characteristic upfield methyl signal at δ 17.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine Data obtained in CDCl₃ at 125 MHz. rsc.org

| Chemical Shift (δ ppm) | Assignment (Proposed) |

|---|---|

| 156.2 | Pyridine C |

| 147.9 | Pyridine C |

| 137.9 | Aromatic C |

| 137.2 | Aromatic C |

| 130.9 | Aromatic C |

| 130.5 | Aromatic C |

| 126.3 | Aromatic C |

| 123.9 | Aromatic C |

| 122.4 | Aromatic C |

| 114.1 | Pyridine C |

| 107.0 | Pyridine C |

| 17.5 | CH₃ |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the pyridine ring (e.g., H5-H6) and on the tolyl ring, confirming the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the singlet at ~δ 2.2 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~δ 17-21 ppm in the ¹³C NMR spectrum, confirming it as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations for this compound would include those between the pyridine protons and the tolyl carbons, and vice-versa, confirming the C3-C1' bond between the two rings. Correlations from the methyl protons to the tolyl ring carbons would also be observed, solidifying the assignment of the o-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₂N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical value to confirm the molecular formula.

For the analogous compound N-(o-tolyl)pyridin-2-amine , HRMS data provides a powerful confirmation of its identity. rsc.org

Table 3: Representative HRMS Data for an Analogous Compound: N-(o-tolyl)pyridin-2-amine [M+H]⁺, ESI ionization. rsc.org

| m/z | |

|---|---|

| Calculated for C₁₂H₁₃N₂⁺ | 185.1073 |

| Found | 185.1075 |

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting pattern of fragment ions provides a "fingerprint" that can be used for structural elucidation. For aromatic amines, common fragmentation pathways include cleavage of bonds adjacent to the amine group and fragmentation of the aromatic rings. libretexts.org

For this compound, the fragmentation pattern would be expected to show:

A strong molecular ion peak [M]⁺.

A fragment corresponding to the loss of a methyl radical (•CH₃) from the tolyl group, resulting in an [M-15]⁺ ion.

Cleavage of the C-C bond between the pyridine and tolyl rings, leading to ions corresponding to the tolyl cation and the aminopyridine cation.

Fragmentation of the pyridine ring, which can involve the loss of HCN or other small neutral molecules.

Analysis of these characteristic fragments allows for the confirmation of the presence and connectivity of both the o-tolyl group and the aminopyridine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its molecular structure.

The presence of the primary amine (NH₂) group is indicated by N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹ for primary amines. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. orgchemboulder.com Additionally, the N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the tolyl and pyridine rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations around 1600-1400 cm⁻¹. libretexts.org The specific positions of these bands can be influenced by the substitution pattern on the aromatic rings.

A summary of expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3400-3250 | Medium (two bands) |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Variable |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.ro The absorption of this radiation promotes electrons from lower energy molecular orbitals (like non-bonding (n) and bonding (π) orbitals) to higher energy anti-bonding (π*) orbitals. upi.edu

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and possibly n → π* electronic transitions. elte.hu The π → π* transitions, which are typically of high intensity, arise from the conjugated π-electron systems of the pyridine and tolyl rings. uomustansiriyah.edu.iq The presence of the amine group, with its non-bonding electrons, can give rise to n → π* transitions, which are generally less intense. elte.hu

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. upi.edu High molar absorptivity values are characteristic of "allowed" transitions like π → π, while lower values are typical for "forbidden" transitions like n → π. elte.hu For example, π → π* transitions often have ε values in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹, whereas n → π* transitions are in the range of 10 to 100 L·mol⁻¹·cm⁻¹. uomustansiriyah.edu.iq

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. shu.ac.uk This phenomenon is a result of differential solvation of the ground and excited states of the molecule. researchgate.net

For this compound, the electronic spectra are expected to exhibit solvatochromic shifts. In polar solvents, hydrogen bonding can occur between the solvent molecules and the nitrogen atom of the amine group. libretexts.org The π → π* transitions in such conjugated systems often show a red shift (bathochromic shift) to longer wavelengths with increasing solvent polarity. uomustansiriyah.edu.iq This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. tanta.edu.eg Conversely, n → π* transitions typically exhibit a blue shift (hypsochromic shift) to shorter wavelengths in polar solvents, as the non-bonding electrons are stabilized by the solvent, increasing the energy gap for the transition. uomustansiriyah.edu.iq The study of these shifts can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. ijcce.ac.ir By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Single crystal X-ray crystallography can provide the precise coordinates of each atom in the molecule, allowing for the unambiguous determination of its absolute stereochemistry and conformation in the solid state. jhu.edu For this compound, this technique would reveal the dihedral angle between the pyridine and tolyl rings, which is a critical conformational parameter. The analysis would also confirm the planarity of the aromatic rings and the geometry around the amine nitrogen atom.

An example of crystallographic data that could be obtained for a similar compound is shown in the table below. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.9567(7) |

| b (Å) | 6.18597(17) |

| c (Å) | 22.5897(7) |

| β (°) | 114.009(4) |

| Volume (ų) | 2415.5(2) |

| Z | 4 |

In the solid state, molecules of this compound are held together by various intermolecular interactions. Single crystal X-ray diffraction allows for the detailed analysis of these interactions. jhu.edu Hydrogen bonds are particularly significant for this molecule, given the presence of the amine group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor). chemguide.co.uk The N-H···N hydrogen bonds between molecules can lead to the formation of specific supramolecular structures, such as chains or dimers. mdpi.com

Advanced Spectroscopic Techniques

Raman Spectroscopy

The Raman spectrum of a related compound, 4-amino pyrazolo (3,4-d) pyrimidine, was analyzed using both experimental measurements and theoretical calculations, providing a framework for interpreting the vibrational modes of similar heterocyclic amines. nih.gov For this compound, one would expect to observe characteristic bands corresponding to:

Pyridine Ring Vibrations: The breathing modes of the pyridine ring typically appear as strong bands in the Raman spectrum. For pyridine itself, these are observed around 990 and 1030 cm⁻¹. The substitution pattern on the ring in this compound would be expected to shift these frequencies.

C-N Stretching Vibrations: The stretching of the C-NH₂ bond would give rise to a band in the 1250-1350 cm⁻¹ region.

N-H Bending Vibrations: The in-plane bending (scissoring) mode of the amino group is expected in the region of 1590-1650 cm⁻¹.

Tolyl Group Vibrations: The o-tolyl group will exhibit characteristic C-H stretching vibrations from the methyl group and the aromatic ring, typically above 3000 cm⁻¹. Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range, and the C-CH₃ stretching vibration would also be present.

A hypothetical table of expected Raman shifts for this compound is presented below, based on general spectroscopic principles and data from similar molecules. arxiv.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring Breathing | ~990-1040 | Strong |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Strong |

| Aliphatic C-H Stretch (CH₃) | ~2850-2960 | Medium |

| C=C/C=N Ring Stretching | ~1400-1600 | Strong |

| N-H Bending | ~1590-1650 | Medium |

| C-N Stretch | ~1250-1350 | Medium |

Table 1: Predicted Raman Shifts for this compound

It is important to note that these are predicted values, and experimental verification would be necessary for confirmation. The use of an internal standard can improve the accuracy of quantitative analysis in Raman spectroscopy. irdg.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves the excitation of a molecule to a higher electronic state with light, followed by the emission of light as the molecule returns to its ground state. The synthesis and fluorescent properties of various aminopyridine derivatives have been studied, revealing that their emission characteristics are highly dependent on their structure and environment. nih.gov

While specific experimental fluorescence data for this compound has not been found in the reviewed literature, the general principles of fluorescence in related compounds can provide insight. The fluorescence of aminopyridines is influenced by factors such as the position of the amino group and the nature of other substituents on the pyridine ring. beilstein-journals.org For instance, some pyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in an aggregated state. beilstein-journals.org

The fluorescence spectrum of this compound would be characterized by its excitation and emission maxima (λ_ex and λ_em) and its quantum yield (Φ). The tolyl group, being an electron-donating group, could influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects the fluorescence properties. The photophysical properties of similar donor-acceptor structured molecules have been shown to be tunable by altering the substitution pattern on the pyridine ring. mdpi.com

A hypothetical data table for the fluorescence properties of this compound in a common organic solvent is presented below, based on data from structurally related aminopyridines. nih.gov

| Solvent | λ_abs (nm) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) |

| Dichloromethane (B109758) | ~270-300 | ~350-390 | ~450-500 | ~0.2-0.4 |

Table 2: Predicted Fluorescence Properties of this compound

The actual fluorescence behavior would need to be determined experimentally. The study of pyrrolo[3,4-c]pyridine derivatives has shown that these compounds can be promising candidates for fluorescent materials, with emissions in the blue-green spectral range. researchgate.net

Theoretical and Computational Investigations of 3 O Tolyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, vibrational frequencies, and electronic properties of 3-(O-tolyl)pyridin-4-amine. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational efficiency. scirp.orgnih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyridine (B92270) derivatives and related aromatic amines, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a popular and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT. irjweb.com

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Pople-style basis sets are commonly employed, with 6-31G(d,p) being a standard choice for initial geometry optimizations. For more refined calculations of electronic properties and vibrational frequencies, larger basis sets such as 6-311++G(d,p) are often used to provide a more accurate description of electron distribution, especially for molecules containing heteroatoms and diffuse electrons. researchgate.netnih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridine Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Electronic Properties, High-Accuracy Frequencies |

| CAM-B3LYP | 6-311++G(d,p) | Charge Transfer, Excited States |

This table is illustrative of common choices in the literature for similar compounds.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculated frequencies can be directly compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov

A systematic overestimation of vibrational frequencies is a known characteristic of harmonic calculations at the DFT level. Therefore, the calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental values. cdnsciencepub.com The comparison between theoretical and experimental vibrational spectra aids in the assignment of specific vibrational modes to the observed absorption bands. researchgate.net For instance, the characteristic C-N stretching and N-H bending modes of the aminopyridine moiety, as well as the ring stretching modes of the pyridine and tolyl groups, can be precisely identified.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Pyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) |

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Aromatic) | 3050 | 3048 |

| C=C/C=N Ring Stretch | 1610 | 1605 |

| N-H Bend | 1580 | 1575 |

Note: This data is representative for a similar class of compounds and not specific to this compound.

Ab Initio Methods for Electronic Properties

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are also employed for high-accuracy calculations of electronic properties. nih.govacs.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide valuable benchmarks. Although computationally more demanding, these methods can offer a deeper understanding of electron correlation effects, which can be important for accurately predicting properties such as ionization potentials and electron affinities. For pyridine and its derivatives, ab initio calculations have been used to refine the understanding of their electronic structure and reactivity. nih.gov

Molecular Orbital Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecule reveals the most probable regions for electrophilic and nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. The LUMO, on the other hand, is likely to be distributed over the π-system of both the pyridine and tolyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized.

Table 3: Representative HOMO-LUMO Energies and Gap for a Tolyl-Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

This data is illustrative and based on typical values for similar aromatic amine compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for determining molecular stability and the nature of intramolecular and intermolecular interactions. For a molecule like this compound, NBO analysis would reveal significant charge transfer interactions.

The primary interactions would involve the lone pair electrons of the nitrogen and oxygen atoms and the π-systems of the pyridine and tolyl rings. The lone pair of the amino group's nitrogen (n_N) would donate electron density to the antibonding π* orbitals of the pyridine ring, leading to resonance stabilization. Similarly, the lone pairs on the pyridine nitrogen (n_N) and the oxygen atom in a potential interacting partner could engage in donor-acceptor interactions.

The hybridization of the atoms determines the molecular geometry and bond characteristics. In this compound, the nitrogen of the amino group is expected to be sp² hybridized, facilitating the delocalization of its lone pair into the pyridine ring. The nitrogen atom within the pyridine ring is also sp² hybridized. The carbon atoms in both aromatic rings are sp² hybridized, contributing to the planar nature of these ring systems.

A representative NBO analysis of a related aminopyridine derivative might show the following key interactions, which can be extrapolated to this compound: